molecular formula C20H21FN2O2 B583771 Citalopram Nitrile Oxide CAS No. 1346601-93-1

Citalopram Nitrile Oxide

Cat. No.: B583771
CAS No.: 1346601-93-1
M. Wt: 340.398
InChI Key: WVTNHLAXBFGVJR-UHFFFAOYSA-N
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Description

Citalopram Nitrile Oxide is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by the presence of a nitrile oxide functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram Nitrile Oxide typically involves the oxidation of Citalopram. One common method includes the reaction of Citalopram with metachloroperbenzoic acid in an aprotic solvent such as methylene dichloride, acetone, acetonitrile, or dimethylformamide . The reaction conditions are carefully controlled to ensure the selective formation of the nitrile oxide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Citalopram Nitrile Oxide undergoes various chemical reactions, including:

    Oxidation: The nitrile oxide group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrile oxide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Metachloroperbenzoic acid in aprotic solvents.

    Reduction: Hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile oxide group can yield amines, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Citalopram Nitrile Oxide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, Citalopram.

    Medicine: Investigated for its potential therapeutic effects, including its role as an SSRI derivative.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of Citalopram Nitrile Oxide is related to its ability to inhibit the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin, which is believed to contribute to its antidepressant effects . The compound interacts with the serotonin transporter, preventing the reabsorption of serotonin into presynaptic neurons.

Comparison with Similar Compounds

    Citalopram: The parent compound, primarily used as an antidepressant.

    Escitalopram: An enantiomer of Citalopram with similar therapeutic effects.

    Fluoxetine: Another SSRI with a similar mechanism of action.

Uniqueness: Citalopram Nitrile Oxide is unique due to the presence of the nitrile oxide group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other SSRIs and their derivatives, providing unique opportunities for research and development.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22-24)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTNHLAXBFGVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#[N+][O-])C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-93-1
Record name Citalopram N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CITALOPRAM NITRILE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF4599LDY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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